molecular formula C9H11Cl2NO B8029435 2-Butoxy-3,4-dichloropyridine

2-Butoxy-3,4-dichloropyridine

Cat. No.: B8029435
M. Wt: 220.09 g/mol
InChI Key: SBNCPSNOJKQQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-3,4-dichloropyridine is a chemical compound with the molecular formula C9H11Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a butoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3,4-dichloropyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the butoxy group. One common method involves the reaction of 3,4-dichloropyridine with butanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves the chlorination of pyridine followed by the introduction of the butoxy group using a suitable alcohol and base. The product is then purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3,4-dichloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Butoxy-3,4-dichloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butoxy-3,4-dichloropyridine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The butoxy group and chlorine atoms play a crucial role in determining its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-3-chloropyridine: Similar structure but with only one chlorine atom.

    3,4-Dichloropyridine: Lacks the butoxy group.

    2-Butoxy-4-chloropyridine: Chlorine atom is positioned differently on the pyridine ring.

Uniqueness

2-Butoxy-3,4-dichloropyridine is unique due to the presence of both the butoxy group and two chlorine atoms on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

2-butoxy-3,4-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-2-3-6-13-9-8(11)7(10)4-5-12-9/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNCPSNOJKQQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=CC(=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.